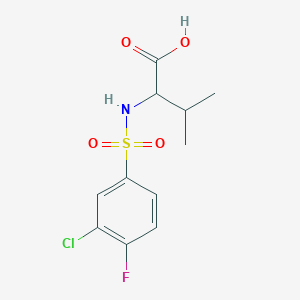

((3-Chloro-4-fluorophenyl)sulfonyl)valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((3-Chloro-4-fluorophenyl)sulfonyl)valine is a compound that contains a valine (an amino acid) moiety and a 3-chloro-4-fluorophenylsulfonyl group. The presence of the sulfonyl group suggests that it could be a sulfonyl amino acid derivative .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of valine with a 3-chloro-4-fluorophenylsulfonyl chloride . This would form an amide bond between the amino group of valine and the sulfonyl chloride.Molecular Structure Analysis

The molecular structure would consist of a valine moiety attached to a 3-chloro-4-fluorophenylsulfonyl group. The presence of the chlorine and fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

As a sulfonyl amino acid derivative, this compound could potentially participate in a variety of chemical reactions. For instance, it might undergo reactions typical of amides or sulfonamides. The presence of the chlorine and fluorine atoms could also make the phenyl ring susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonyl derivative of an amino acid, it would likely exhibit properties typical of amides, such as the ability to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

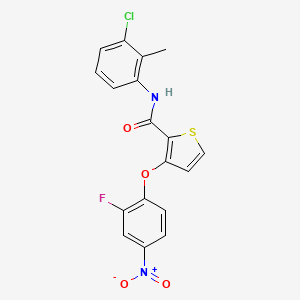

- Application : Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic purposes. The 3-chloro-4-fluorophenyl motif has been incorporated into benzamide compounds, resulting in improved inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR) . These compounds could find applications in skin lightening products and treatments for hyperpigmentation.

- Application : Docking analysis revealed that the selected 3-chloro-4-fluorophenyl-based compounds exhibit higher potency than reference compounds. Understanding their binding interactions with AbTYR catalytic sites aids in designing more effective inhibitors . These insights can guide further drug development.

- Application : By incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes, researchers identified potent AbTYR inhibitors. The 4-fluorobenzyl moiety, along with the additional chlorine atom, contributed to enhanced inhibitory activity . This knowledge informs the synthesis of novel compounds with improved properties.

Tyrosinase Inhibition

Molecular Modeling and Docking Studies

Chemical Synthesis and Structure-Activity Relationship (SAR)

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ((3-Chloro-4-fluorophenyl)sulfonyl)valine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Eigenschaften

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIZZRJRPLHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)

![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)

![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)

![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)